

Application Note: DNS Assay for Amylase Activity Quantification

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Compound of Interest

Compound Name: Amylase

Cat. No.: B600311

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Introduction

The dinitrosalicylic acid (DNS or DNSA) method is a widely used colorimetric assay for the quantitative determination of reducing sugars.[1][2] This protocol details its application for measuring the enzymatic activity of **amylase**. **Amylases** are enzymes that catalyze the hydrolysis of starch into smaller carbohydrate units, including reducing sugars like maltose and glucose.[3] The assay's principle is based on the reduction of 3,5-dinitrosalicylic acid by these reducing sugars in an alkaline solution under heat. This reaction results in the formation of 3-amino-5-nitrosalicylic acid, an orange-red colored compound, whose absorbance can be measured spectrophotometrically at 540 nm.[1][3][4] The intensity of the color produced is directly proportional to the concentration of reducing sugars generated, which in turn correlates with the activity of the **amylase** enzyme.[3]

Materials and Reagents

Equipment

- Spectrophotometer capable of reading at 540 nm
- Cuvettes
- Water bath (100°C and reaction temperature, e.g., 40°C)
- Ice bath

- Vortex mixer
- Calibrated micropipettes and tips
- Glass test tubes with caps
- Volumetric flasks and beakers

Reagent Preparation

Quantitative data for reagent preparation is summarized in the table below.

Reagent	Component	Quantity (for 100 mL)	Preparation Steps
DNS Reagent	3,5-Dinitrosalicylic Acid	1.0 g	1. Dissolve 1.0 g of DNS in 50 mL of purified water by gently heating. 2. In a separate beaker, dissolve 30 g of Sodium Potassium Tartrate in ~20-30 mL of water. ^[5] 3. Slowly add the Sodium Potassium Tartrate solution to the DNS solution. 4. Add 20 mL of 2 N NaOH. 5. Bring the final volume to 100 mL with purified water. Store in a dark bottle.
Sodium Potassium Tartrate (Rochelle Salt)	30.0 g		
Sodium Hydroxide (NaOH)	2 N solution (20 mL)		
Purified Water	up to 100 mL		
Substrate Solution (1% w/v)	Soluble Starch	1.0 g	1. Make a paste with 1.0 g of soluble starch in a small amount of the assay buffer. 2. Add the paste to ~90 mL of boiling assay buffer with constant stirring. ^[5] 3. Cool to room temperature and

adjust the final volume to 100 mL with the buffer.

Assay Buffer	100 mL		
Assay Buffer	Sodium Phosphate	20 mM	Prepare a 20 mM sodium phosphate buffer containing 6.7 mM NaCl. Adjust the pH to the desired value for the specific amylase (e.g., pH 6.9). [6]
Sodium Chloride (NaCl)	6.7 mM		
Maltose Standard (0.2% w/v)	Maltose Monohydrate	0.2 g	Dissolve 0.2 g of maltose in 100 mL of purified water to create a stock solution of 2 mg/mL. [6]
Purified Water	100 mL		

Experimental Protocols

Part A: Maltose Standard Curve Construction

A standard curve is essential to determine the concentration of reducing sugars produced in the enzymatic reaction.

- **Prepare Dilutions:** Prepare a series of maltose standard solutions from the 0.2% (2 mg/mL) stock solution as detailed in the table below.
- **Reaction Setup:** In separate, labeled test tubes, add 1.0 mL of each maltose dilution. Include a blank tube containing 1.0 mL of purified water.

- Add DNS Reagent: Add 1.0 mL of the DNS reagent to each tube and mix well using a vortex mixer.[7]
- Incubation: Place all tubes in a boiling water bath (100°C) for exactly 5-15 minutes.[6][7] A consistent time should be used for all standards and samples.
- Cooling: Transfer the tubes to an ice bath or a cold water bath to cool to room temperature. This step stabilizes the color.[1]
- Dilution: Add 9.0 mL of purified water to each tube and mix thoroughly.[6]
- Absorbance Measurement: Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the blank tube as the reference.
- Plot Curve: Plot a graph of absorbance (A_{540}) on the Y-axis versus the amount of maltose (mg) on the X-axis. Perform a linear regression to obtain the equation of the line ($y = mx + c$).

Tube No.	Volume of 0.2% Maltose Stock (mL)	Volume of Purified Water (mL)	Final Maltose Concentration (mg/mL)	Total Maltose (mg)
Blank	0.0	1.0	0.0	0.0
1	0.1	0.9	0.2	0.2
2	0.2	0.8	0.4	0.4
3	0.4	0.6	0.8	0.8
4	0.6	0.4	1.2	1.2
5	0.8	0.2	1.6	1.6
6	1.0	0.0	2.0	2.0

Part B: Amylase Activity Assay

- Reaction Setup: Prepare test tubes as described in the table below. Pre-incubate the tubes containing the substrate solution at the desired reaction temperature (e.g., 40°C) for 5

minutes to equilibrate.^[7]

- **Enzyme Reaction:** At timed intervals, add 0.5 mL of the appropriately diluted **amylase** solution to the "Test Sample" tubes to initiate the reaction. For the "Enzyme Blank," the enzyme is added after the stop reagent.
- **Incubation:** Incubate the reaction mixture for a precise period (e.g., 15 minutes) at the chosen temperature (e.g., 40°C).^[7]
- **Stop Reaction:** Terminate the reaction by adding 1.0 mL of DNS reagent to each tube at precisely timed intervals. The alkaline nature of the DNS reagent stops the enzymatic activity.
- **Color Development:** Add 0.5 mL of the enzyme solution to the "Enzyme Blank" tube. Place all tubes in a boiling water bath for 5-15 minutes (use the same time as for the standard curve).
- **Cooling & Dilution:** Cool the tubes to room temperature and add 9.0 mL of purified water.
- **Absorbance Measurement:** Measure the absorbance at 540 nm against the "Substrate Blank."

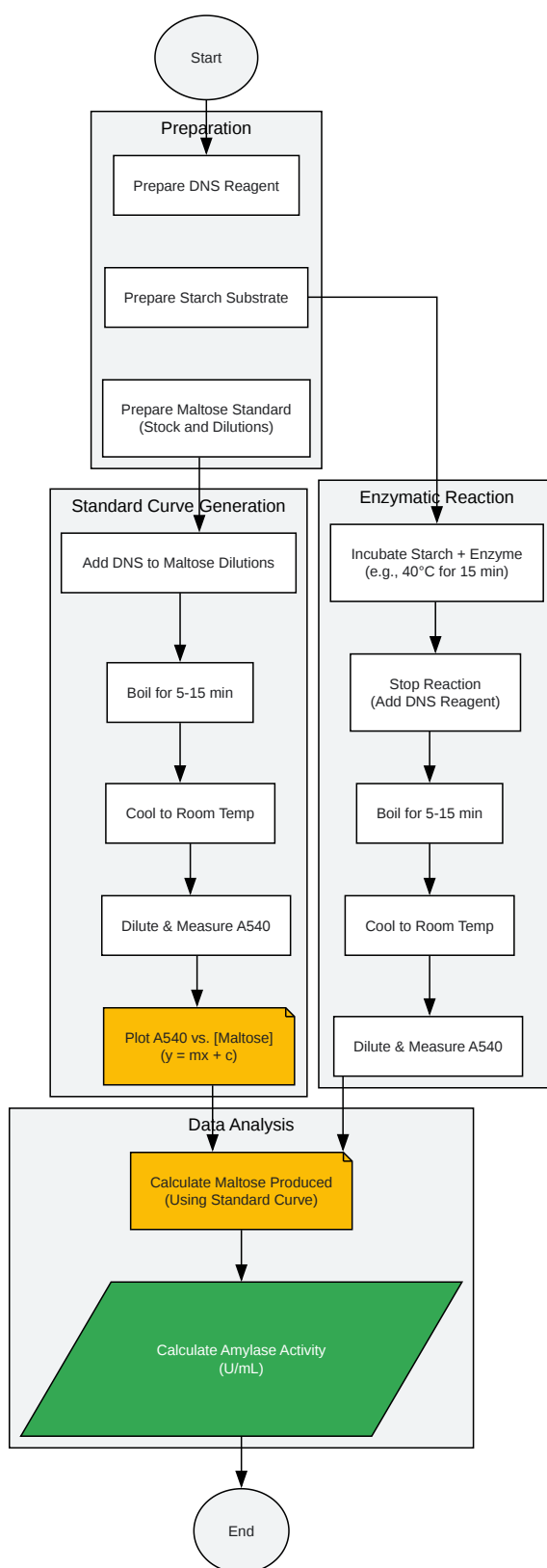
Tube ID	1% Starch Solution (mL)	Assay Buffer (mL)	Amylase Solution (mL)	DNS Reagent (mL)
Substrate Blank	0.5	0.5	-	1.0
Enzyme Blank	-	1.0	0.5 (added after DNS)	1.0
Test Sample	0.5	-	0.5	1.0

Data Analysis and Calculation

- **Correct Absorbance:** Calculate the net absorbance for your test sample:
 - $\text{Net } A_{540} = A_{540} (\text{Test Sample}) - A_{540} (\text{Enzyme Blank})$

- Determine Amount of Maltose: Using the linear equation from the standard curve ($y = mx + c$), calculate the amount of maltose (in mg) produced in your assay:
 - Amount of Maltose (mg) = $(\text{Net } A_{540} - c) / m$
 - Where 'y' is the Net A_{540} , 'm' is the slope, and 'c' is the y-intercept.
- Calculate Enzyme Activity: One unit (U) of **amylase** activity is often defined as the amount of enzyme that liberates 1 μmole of maltose per minute under the specified assay conditions.^[7]
 - Step 1: Convert mg of maltose to μmoles . (Molecular Weight of Maltose Monohydrate = 360.3 g/mol or 0.3603 mg/ μmole)
 - $\mu\text{moles of Maltose} = \text{Amount of Maltose (mg)} / 0.3603$
 - Step 2: Calculate the activity in U/mL of the enzyme solution.
 - $\text{Activity (U/mL)} = (\mu\text{moles of Maltose}) / (\text{Incubation Time (min)} \times \text{Volume of Enzyme (mL) in reaction}) \times \text{Dilution Factor}$
 - Example Calculation:
 - If 0.5 mg of maltose is produced in a 15-minute reaction using 0.5 mL of a 10-fold diluted enzyme:
 - $\mu\text{moles} = 0.5 \text{ mg} / 0.3603 = 1.388 \mu\text{moles}$
 - $\text{Activity} = (1.388 \mu\text{moles}) / (15 \text{ min} \times 0.5 \text{ mL}) \times 10 = 1.85 \text{ U/mL}$ in the original undiluted sample.

Workflow Visualization



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Caption: Workflow of the DNS assay for **amylase** activity quantification.

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References

- 1. sciencevid.com [sciencevid.com]
- 2. scribd.com [scribd.com]
- 3. Construction of Maltose Standard Curve by DNS Method (Theory) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. scribd.com [scribd.com]
- 5. Amylase, Alpha - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
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